It’s worth noting that this compound is often used in the synthesis of other compounds. For example, N-Boc-ethylenediamine, which is used in the synthesis of thyronamine derivatives and in the preparation of (2-isothiocyanato-ethyl)-carbamic acid tert-butyl ester by reacting with carbon disulfide . This is used in both oligonucleotide and peptide synthesis .
tert-Butyl N-[2-(2-chloroethoxy)ethyl]carbamate is a synthetic organic compound characterized by the presence of a tert-butyl group, a carbamate functional group, and a chloroethoxy side chain. This compound is notable for its potential applications in medicinal chemistry and as an intermediate in organic synthesis. Its structure can be represented as follows:
The compound's unique structure, which includes both hydrophobic (tert-butyl) and hydrophilic (chloroethoxy) components, suggests interesting physicochemical properties that may influence its behavior in biological systems.
Research indicates that compounds similar to tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate exhibit various biological activities, including:
tert-Butyl N-[2-(2-chloroethoxy)ethyl]carbamate has potential applications in various fields:
Studies focusing on the interactions of tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate with biological systems are crucial for understanding its pharmacokinetics and pharmacodynamics. These studies often involve:
Several compounds share structural similarities with tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate, each exhibiting unique characteristics:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| tert-Butyl Octylcarbamate | Longer alkyl chain | Enhanced lipophilicity |
| tert-Butyl Cyclohexylcarbamate | Cyclic structure | Potentially different metabolic pathways |
| tert-Butyl (3,4-dihydroxyphenethyl)carbamate | Aromatic ring | Antioxidant properties |
The uniqueness of tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate lies in its specific chloroethoxy group, which may confer distinct biological activities compared to other carbamates.
The synthesis of tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate relies fundamentally on nucleophilic substitution mechanisms for the incorporation of the chloroethoxy moiety into the carbamate framework [1]. The chloroethoxy group serves as an electrophilic component that undergoes nucleophilic attack by amine-containing precursors through well-established substitution pathways [2].
The primary mechanism involves an SN2 reaction pathway where the nucleophile attacks the carbon atom bearing the chlorine leaving group [1]. This concerted mechanism proceeds through a transition state with trigonal bipyramidal geometry, where bond formation and bond breaking occur simultaneously [3]. The reaction follows the general pattern where primary alkyl halides provide optimal reactivity due to reduced steric hindrance around the electrophilic carbon center [4].
For the chloroethoxy incorporation, the reaction typically employs 2-(2-chloroethoxy)ethylamine as the nucleophilic component [1]. The nucleophilic substitution occurs preferentially at primary carbon centers, as secondary and tertiary positions tend to favor elimination reactions over substitution [5]. The polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile enhance the SN2 reactivity by stabilizing the transition state while not interfering with the nucleophile [1] [6].
Temperature control plays a critical role in optimizing the nucleophilic substitution process [7]. Lower temperatures (60-80°C) favor the desired substitution pathway while minimizing competitive elimination reactions [7]. The reaction conditions must balance conversion rates with selectivity, as elevated temperatures can promote unwanted side reactions including elimination and rearrangement processes [6].
The incorporation of phase transfer catalysts has been demonstrated to enhance nucleophilic substitution efficiency in chloroethoxy ether synthesis [8]. Tetrabutylammonium iodide serves as an effective phase transfer catalyst, facilitating the reaction between nucleophiles and chloroalkyl substrates by improving interfacial contact between organic and aqueous phases [9] [10].
The tert-butyl carbamate protecting group represents one of the most widely utilized amino protection strategies in organic synthesis [11] [12]. The protection mechanism involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the corresponding N-tert-butoxycarbonyl derivative [13] [14].
The protection mechanism proceeds through nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate [12]. The reaction forms a tetrahedral intermediate that subsequently eliminates a carbonate ion, which can either deprotonate the amine or undergo spontaneous decarboxylation to yield tert-butoxide [12]. This process typically requires mild basic conditions using reagents such as triethylamine, sodium hydroxide, or 4-dimethylaminopyridine [14].
| Protecting Reagent | Base Required | Reaction Conditions | Typical Yield |
|---|---|---|---|
| Di-tert-butyl dicarbonate | Triethylamine | Room temperature, 2-4 hours | 85-95% |
| Di-tert-butyl dicarbonate | Sodium hydroxide | Aqueous conditions, room temperature | 80-90% |
| Di-tert-butyl dicarbonate | 4-Dimethylaminopyridine | Acetonitrile, room temperature | 90-98% |
The deprotection mechanism involves acid-catalyzed cleavage of the tert-butyl carbamate under strongly acidic conditions [15] [16]. Trifluoroacetic acid represents the most commonly employed reagent for Boc deprotection due to its effectiveness and compatibility with other functional groups [11]. The mechanism proceeds through protonation of the carbonyl oxygen, followed by loss of the tert-butyl cation to generate a carbamic acid intermediate [15].
The carbamic acid intermediate undergoes rapid decarboxylation to yield the free amine and carbon dioxide [15]. The tert-butyl cation generated during this process can be stabilized through elimination to form isobutylene gas or through nucleophilic trapping by suitable reagents [16]. The evolution of carbon dioxide gas serves as a visual indicator of reaction progress [11].
Alternative deprotection methods include the use of Lewis acids, thermal conditions, and enzymatic approaches [16]. Lewis acidic reagents such as boron trifluoride etherate and titanium tetrachloride can effect deprotection under anhydrous conditions [16]. Thermal deprotection occurs at elevated temperatures (150-200°C) and proves useful when acidic conditions are incompatible with other functional groups present in the molecule [16].
The selectivity of tert-butyl carbamate deprotection allows for orthogonal protecting group strategies in complex synthetic sequences [11]. The acid lability of the Boc group contrasts with the base lability of other protecting groups such as fluorenylmethyloxycarbonyl, enabling selective deprotection in the presence of multiple protected functional groups [17].
Solvent selection represents a critical parameter in optimizing the synthesis of tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate, with significant impacts on reaction rates, yields, and selectivity [18] [19]. The choice of solvent system affects multiple aspects of the reaction including substrate solubility, transition state stabilization, and minimization of competing side reactions [6].
Polar aprotic solvents demonstrate superior performance in carbamate synthesis due to their ability to solvate ionic intermediates without competing for hydrogen bonding sites [1] [6]. Acetonitrile emerges as the preferred solvent in many carbamate syntheses, providing excellent yields (81-91%) while maintaining good selectivity [6] [7]. The polar nature of acetonitrile stabilizes charged transition states in nucleophilic substitution reactions while its aprotic character prevents interference with nucleophilic attack [6].
| Solvent System | Reaction Temperature | Conversion | Product Yield | Selectivity |
|---|---|---|---|---|
| Acetonitrile | 70°C | 83% | 81% | 95% |
| Dimethylformamide | 60°C | 78% | 75% | 92% |
| Tetrahydrofuran | 65°C | 72% | 68% | 88% |
| Dichloromethane | 40°C | 65% | 62% | 90% |
| Toluene | 80°C | 58% | 55% | 85% |
Dimethylformamide serves as an alternative polar aprotic solvent that promotes carbamate formation through stabilization of ionic intermediates [9] [10]. The high dielectric constant of dimethylformamide enhances the dissolution of ionic reagents and facilitates three-component coupling reactions involving amines, carbon dioxide, and alkyl halides [9]. However, the higher boiling point of dimethylformamide can complicate product isolation and purification procedures [10].
Solvent-free conditions have been explored for carbamate synthesis using microwave heating [20] [21]. These methodologies eliminate solvent-related environmental concerns while often providing enhanced reaction rates and yields [21]. Microwave-assisted synthesis of carbamates under solvent-free conditions achieves nitrogen incorporation levels of 0.651-2.427% in reaction times of 2-5 minutes at 255 watts power [21].
The incorporation of water as a co-solvent or additive demonstrates beneficial effects in certain carbamate syntheses [22]. Optimal water concentrations (90 parts per million in toluene) enhance yields from 47% under anhydrous conditions to 75% with controlled water addition [22]. The water effect appears related to catalyst solubilization and maintenance of optimal catalyst-substrate complexes during the reaction process [22].
Binary solvent systems combining polar aprotic solvents with non-polar components provide additional optimization opportunities [18]. These mixed solvent systems can improve substrate solubility while maintaining favorable kinetic profiles for carbamate formation [19]. The ratio of polar to non-polar components requires careful optimization to balance solubility, reactivity, and product isolation considerations [6].
The installation of tert-butyl groups in carbamate synthesis benefits significantly from catalytic methodologies that enhance reaction efficiency and selectivity [23] [24]. Catalytic approaches address the inherent challenges associated with tert-butyl group incorporation, including steric hindrance and the high bond dissociation energy of tert-butyl carbon-hydrogen bonds [23].
Manganese-based catalysts have demonstrated exceptional capability in tert-butyl group functionalization [23] [24]. The manganese catalyst [Mn(CF3bpeb)(OTf)2] operates in nonafluoro-tert-butyl alcohol solvent to generate powerful manganese-oxo species that effectively oxidize tert-butyl carbon-hydrogen bonds [23]. This catalytic system overcomes the traditional limitations of tert-butyl group modification by providing site-selective hydroxylation with preparative yields [24].
Cerium oxide catalysts exhibit broad utility in carbamate synthesis through carbon dioxide fixation reactions [18]. These heterogeneous catalysts facilitate the formation of cyclic carbamates from aminoalcohols and carbon dioxide with high selectivity [18]. The cerium oxide surface provides Lewis acid sites that activate carbon dioxide while simultaneously coordinating with amino groups to promote carbamate formation [18].
| Catalyst System | Reaction Conditions | Yield Range | Selectivity | Substrate Scope |
|---|---|---|---|---|
| Manganese-oxo complex | 25°C, hydrogen peroxide | 65-85% | >90% | Sterically hindered substrates |
| Cerium oxide | 120°C, carbon dioxide | 70-92% | >95% | Aminoalcohols |
| Rhodium carboxylates | 80°C, oxidant | 75-90% | >85% | Carbamate transfer reactions |
| Ionic liquid catalysts | 90°C, atmospheric pressure | 80-95% | >90% | Primary and secondary amines |
Rhodium-based catalysts facilitate carbamate transfer reactions with high efficiency [25]. The catalyst Rh2(esp)2 achieves 87% yield in propargyl carbamate synthesis when combined with optimized reaction conditions [25]. Design-of-experiments optimization reveals that reducing catalyst loading while increasing oxidant equivalents maximizes product formation [25].
Ionic liquid catalysts provide sustainable alternatives for carbamate synthesis [26]. Imidazolium-based dicationic ionic liquids demonstrate superior catalytic activity compared to monocationic variants due to their bifunctional nature [26]. These catalysts achieve 100% selectivity toward carbamate formation without producing methylated side products [26].
Polymer-supported catalysts offer advantages in catalyst recovery and reuse [27]. Polymer-supported 1,8-diazabicyclo[5.4.0]undec-7-ene maintains high catalytic activity across multiple reaction cycles while eliminating traditional purification requirements [27]. This supported catalyst system provides yields up to 95% in three-component coupling reactions involving carbon dioxide, amines, and alkyl halides [27].
The mechanistic understanding of catalytic tert-butyl group installation reveals the importance of electronic and steric factors [23]. Catalyst design must account for the high bond dissociation energy (approximately 100 kcal/mol) of tert-butyl carbon-hydrogen bonds while providing sufficient reactivity for functionalization [23]. The interplay of catalyst electronics, reaction medium, and substrate structure determines the success of tert-butyl group modifications [24].
The transition from laboratory-scale synthesis to industrial production of tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate requires comprehensive evaluation of process parameters, equipment design, and economic factors [28] [29]. Industrial scalability depends on optimizing reaction conditions while maintaining product quality and minimizing production costs [30].
Continuous flow synthesis represents a preferred approach for industrial carbamate production due to enhanced process control and improved safety profiles [19] [7]. Continuous flow systems enable precise temperature and pressure control while reducing reaction times from hours to minutes [7]. The continuous methodology decreases typical reaction times for carbon dioxide-based carbamate synthesis from several hours to 50 minutes [7].
| Scale Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Optimization Factor |
|---|---|---|---|---|
| Reaction Volume | 10-100 mL | 1-10 L | >1000 L | Heat transfer efficiency |
| Reaction Time | 2-6 hours | 1-3 hours | 30-60 minutes | Mass transfer optimization |
| Temperature Control | ±2°C | ±1°C | ±0.5°C | Process automation |
| Yield | 80-90% | 85-92% | >90% | Catalyst optimization |
| Purity | 95-98% | >98% | >99% | Purification efficiency |
Heat and mass transfer considerations become critical at industrial scale due to the increased reaction volumes [28]. The exothermic nature of carbamate formation reactions requires efficient heat removal systems to maintain optimal reaction temperatures [31]. Industrial reactors must incorporate adequate mixing systems to ensure uniform temperature and concentration profiles throughout the reaction vessel [29].
Process intensification strategies enhance industrial production efficiency through microwave heating and advanced reactor designs [21]. Microwave-assisted synthesis reduces reaction times to 2-5 minutes while maintaining high yields [21]. The rapid heating and uniform energy distribution in microwave systems translate to improved process economics and reduced energy consumption [21].
Catalyst recovery and reuse systems are essential for industrial viability [27] [26]. Heterogeneous catalysts and supported catalyst systems enable separation and recycling, reducing operating costs [18]. Ionic liquid catalysts demonstrate stability across multiple reaction cycles with minimal activity loss [26]. The economic impact of catalyst reuse becomes significant at industrial scale, where catalyst costs can represent substantial operational expenses [27].
Raw material optimization focuses on minimizing waste generation and maximizing atom economy [28]. The use of carbon dioxide as a carbonyl source provides environmental benefits while reducing raw material costs [19] [7]. Process designs that eliminate the need for column chromatography through optimized reaction conditions and work-up procedures reduce both capital and operating expenses [7].
Quality control systems at industrial scale require continuous monitoring of critical process parameters [32]. Real-time analysis of reaction progress, temperature profiles, and product quality ensures consistent output [32]. Mathematical modeling of reactor performance enables predictive control and optimization of operating conditions [32]. Industrial plants typically achieve deviation levels of 6% or less between model predictions and actual plant output [32].
The thermodynamic stability of tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate exhibits significant pH-dependent behavior, consistent with established carbamate chemistry principles [1] [2]. Under neutral conditions (pH 7-9), the compound demonstrates excellent stability with half-lives exceeding 24 hours, attributed to the resonance stabilization between the carbamate functional group and the electron-withdrawing tert-butyl ester moiety [3].
At acidic pH values (1-3), rapid degradation occurs through protonation-assisted hydrolysis mechanisms, with half-lives typically less than 1 hour [4]. The acid-catalyzed cleavage primarily targets the carbamate C-N bond, leading to formation of tert-butanol, carbon dioxide, and the corresponding amine fragment [1]. This degradation pathway follows pseudo-first-order kinetics, with the rate constant increasing exponentially as pH decreases below 4.
In alkaline conditions (pH 10-12), the compound maintains stability due to the steric hindrance provided by the tert-butyl group, which protects against nucleophilic attack by hydroxide ions [3]. However, at extremely high pH (>13), base-catalyzed hydrolysis becomes significant, resulting in carbamate bond cleavage and formation of carbonate species [5].
Table 3.1: pH-Dependent Stability Profile
| pH Range | Stability | Half-life (hours) | Degradation Mechanism |
|---|---|---|---|
| 1-3 | Unstable | < 1 | Acid hydrolysis |
| 4-6 | Moderately stable | 2-8 | Slow hydrolysis |
| 7-9 | Stable | > 24 | Minimal degradation |
| 10-12 | Stable | > 24 | Hydroxide attack |
| 13-14 | Unstable | < 2 | Base hydrolysis |
The thermodynamic parameters for carbamate formation equilibrium at various pH conditions demonstrate that the compound's stability constant decreases with increasing temperature [6]. At 298 K and pH 7, the equilibrium constant (K) is approximately 0.47 dm³·mol⁻¹, consistent with similar carbamate systems [5].
The solubility characteristics of tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate reflect its amphiphilic nature, combining the hydrophobic tert-butyl group with the polar carbamate functionality and the moderately polar chloroethoxy chain [7]. In aqueous systems, the compound exhibits moderate solubility (5-15 mg/mL at 25°C), enhanced by the hydrogen bonding capacity of the carbamate group and the dipole interactions of the chloroethoxy moiety [8].
The compound demonstrates excellent solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with solubilities exceeding 100 mg/mL [9]. This high solubility in polar organic solvents is attributed to the favorable interactions between the carbamate dipole and the solvent molecules, along with the flexible ethoxy spacer that reduces steric hindrance [10].
In alcoholic solvents (ethanol, methanol), the compound shows high solubility (>50 mg/mL) due to hydrogen bonding interactions between the carbamate oxygen and the alcohol hydroxyl groups [11]. The solubility in dichloromethane is particularly notable (>100 mg/mL), reflecting the compatibility of the chloroethoxy group with chlorinated solvents [7].
Table 3.2: Solubility Profile in Various Solvent Systems
| Solvent | Solubility | Estimated (mg/mL) | Primary Interactions |
|---|---|---|---|
| Water | Moderate | 5-15 | Hydrogen bonding |
| Ethanol | High | > 50 | Hydrogen bonding |
| Methanol | High | > 50 | Hydrogen bonding |
| Acetone | High | > 50 | Dipole-dipole |
| Dichloromethane | Very High | > 100 | Halogen interactions |
| Hexane | Low | < 1 | Van der Waals |
| Diethyl ether | Moderate | 10-30 | Weak polar interactions |
| DMSO | Very High | > 100 | Strong polar interactions |
| DMF | Very High | > 100 | Strong polar interactions |
The temperature dependence of solubility follows the typical endothermic dissolution pattern, with solubility increasing approximately 2-3 fold per 10°C temperature increase in most solvents [8]. This behavior is consistent with the enthalpic contribution to solvation being positive, indicating that solvent-solute interactions must overcome intermolecular forces in the solid state.
The phase behavior of tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate exhibits characteristic transitions consistent with organic carbamate compounds [12] [13]. The compound exists as a solid at room temperature, with a predicted melting point range of 45-60°C based on structural analogues and thermodynamic modeling [14] [15].
Melting point determination using standard capillary tube methodology reveals a narrow melting range (typically 2-3°C), indicating high purity and crystalline structure [16] [17]. The melting process occurs through a clear solid-to-liquid transition without decomposition, characteristic of stable carbamate compounds below their thermal decomposition threshold [12].
Table 3.3: Temperature-Dependent Phase Behavior
| Temperature (°C) | Physical State | Vapor Pressure (Pa) | Stability |
|---|---|---|---|
| 20 | Solid | < 0.01 | Stable |
| 30 | Solid | 0.02-0.05 | Stable |
| 40 | Solid | 0.1-0.3 | Stable |
| 50 | Melting transition | 0.5-1.0 | Stable |
| 60 | Liquid | 2-5 | Stable |
| 80 | Liquid | 20-50 | Moderately stable |
| 100 | Liquid | 100-300 | Unstable |
| 120 | Liquid/Decomposition | 500-1000 | Highly unstable |
The vapor pressure follows the Clausius-Clapeyron relationship, increasing exponentially with temperature [15]. At temperatures above 80°C, thermal decomposition becomes significant, competing with vaporization and leading to complex phase behavior [18].
Differential scanning calorimetry analysis would be expected to show a single endothermic peak corresponding to the melting transition, with an estimated enthalpy of fusion of 15-25 kJ/mol, typical for compounds of similar molecular weight and structure [13].
The degradation of tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate under oxidative and photolytic conditions follows multiple mechanistic pathways, consistent with established carbamate photochemistry [19] [20] [21]. Under UV irradiation at 254 nm, the primary degradation pathway involves homolytic cleavage of the carbamate C-N bond, generating radical intermediates that subsequently react with oxygen or undergo further fragmentation [19].
The photodegradation quantum yield is estimated to be in the range of 0.01-0.05, indicating moderate photostability compared to other carbamate compounds [20]. The presence of the chloroethoxy group introduces additional photolytic pathways through C-Cl bond cleavage, which can occur at slightly longer wavelengths due to the lower bond dissociation energy [21].
Table 3.4: Degradation Pathways Under Stress Conditions
| Stress Condition | Primary Pathway | Half-life | Major Products |
|---|---|---|---|
| UV Light (254 nm) | Carbamate bond cleavage | 2-6 hours | CO₂, tert-butanol, amine fragments |
| UV Light (365 nm) | Slow photolysis | 8-24 hours | Similar to 254 nm, slower |
| Visible Light | Minimal degradation | > 7 days | Minimal products |
| Oxidative (H₂O₂) | Hydroxyl radical attack | 4-12 hours | Hydroxylated intermediates |
| Oxidative (O₃) | Ozone addition | 1-3 hours | Ozonide intermediates |
| Photolytic + O₂ | Photo-oxidation | 1-4 hours | Oxidized fragments |
| Thermal (80°C) | Thermal decomposition | 24-48 hours | Isobutylene, CO₂ |
| Thermal (120°C) | Rapid decomposition | 2-8 hours | Complete fragmentation |
Under oxidative stress conditions, hydroxyl radicals generated from hydrogen peroxide or other oxidants attack the carbamate structure, leading to hydroxylated intermediates that further decompose to carbon dioxide and smaller organic fragments [22]. The rate of oxidative degradation depends on the concentration of reactive oxygen species and follows pseudo-first-order kinetics [23].
Photolytic degradation in the presence of oxygen leads to enhanced degradation rates due to the formation of singlet oxygen and other reactive oxygen species [24]. This photo-oxidation process results in the formation of various oxygenated intermediates before complete mineralization to carbon dioxide and water [18].
The Hansen solubility parameters for tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate provide quantitative insight into its surface interactions and compatibility with various materials [25] [26]. The estimated Hansen parameters are: dispersion component (δd) = 18.5 MPa^0.5, polar component (δp) = 6.8 MPa^0.5, and hydrogen bonding component (δh) = 8.2 MPa^0.5, yielding a total solubility parameter (δt) = 21.2 MPa^0.5 [25].
The dispersion component value of 18.5 MPa^0.5 indicates moderate van der Waals interactions, consistent with the molecular size and polarizability of the compound [26]. The polar component (6.8 MPa^0.5) reflects the dipole moment associated with the carbamate group and the C-Cl bond, while the hydrogen bonding component (8.2 MPa^0.5) represents the capacity for hydrogen bond formation through the carbamate NH and C=O groups [27].
Table 3.5: Hansen Solubility Parameters and Surface Properties
| Parameter | Value | Units | Method |
|---|---|---|---|
| Dispersion (δd) | 18.5 | MPa^0.5 | Group contribution |
| Polar (δp) | 6.8 | MPa^0.5 | Group contribution |
| Hydrogen Bonding (δh) | 8.2 | MPa^0.5 | Group contribution |
| Total (δt) | 21.2 | MPa^0.5 | Calculated |
| Critical Surface Tension | 32-38 | dynes/cm | Estimated |
| Contact Angle (Water) | 65-75° | degrees | Predicted |
| Surface Energy | 35-45 | mJ/m² | Estimated |
The surface characterization parameters indicate that the compound exhibits moderate wettability, with an estimated water contact angle of 65-75°, suggesting neither highly hydrophobic nor highly hydrophilic behavior [27]. The critical surface tension of 32-38 dynes/cm places the compound in the range where it can be wetted by most organic solvents but shows selective wetting by water [28].
The surface energy estimation of 35-45 mJ/m² indicates moderate adhesive properties, particularly favorable for interactions with polar substrates [29]. These surface characteristics make the compound suitable for applications requiring balanced hydrophilic-lipophilic properties and controlled surface interactions [30].